(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLDTVCXCLZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396276 | |
| Record name | 8K-420S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-69-4 | |
| Record name | 8K-420S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-CHLOROPHENYL)(7-METHYLIMIDAZO(1,2-A)PYRIDIN-3-YL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The most widely documented approach involves a one-pot copper-catalyzed condensation between 2-amino-7-methylpyridine and a chalcone derivative bearing a 4-chlorophenyl group. The reaction employs a Cu/H-OMS-2 catalyst (0.7 mol%), which facilitates both imidazo[1,2-a]pyridine ring formation and aroylation in a single step. The mechanism proceeds via:
-
Nucleophilic attack : The amine group of 2-amino-7-methylpyridine reacts with the α,β-unsaturated ketone of the chalcone.
-
Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine core.
-
Aroylation stabilization : The copper catalyst stabilizes intermediates, ensuring regioselective methanone formation at the 3-position.
Optimized Reaction Conditions
Key parameters for maximizing yield (82–89%) and purity include:
Table 1: Representative Yields Under Varied Conditions
| Chalcone Derivative | Catalyst Loading (mol%) | Solvent Ratio (Cl2CHCHCl2:HOAc) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenyl | 0.7 | 12:1 | 89 |
| 4-Chlorophenyl | 1.0 | 10:1 | 85 |
| 4-Chlorophenyl | 0.5 | 15:1 | 78 |
Purification and Scalability
Crude products are purified via silica gel chromatography using a petroleum ether/ethyl acetate gradient (4:1 to 1:1). Gram-scale syntheses retain >85% yield, confirming industrial applicability.
Metal-Free C–H Functionalization Using Formaldehyde
Methodology and Scope
An alternative metal-free strategy utilizes formaldehyde as a methylene source to functionalize the C(sp²)–H bond of preformed 7-methylimidazo[1,2-a]pyridine. While originally designed for bis(imidazo[1,5-a]pyridinyl)methanes, adaptations for methanone synthesis involve:
Critical Parameters
-
Solvent : Aqueous formaldehyde (37%) doubles as reagent and solvent.
-
Temperature : Room temperature (25°C) suffices for complete conversion.
-
Limitations : Lower yields (65–72%) compared to copper-catalyzed methods due to competing side reactions.
Post-Functionalization of Imidazo[1,2-a]pyridine Intermediates
Friedel-Crafts Acylation
Pre-synthesized 7-methylimidazo[1,2-a]pyridine undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This two-step method involves:
Table 2: Friedel-Crafts Acylation Efficiency
| Lewis Acid | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 2 | 6 | 75 |
| FeCl₃ | 2 | 8 | 68 |
| ZnCl₂ | 3 | 12 | 58 |
Oxidative Methods
Secondary alcohols like (4-chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanol are oxidized to the corresponding methanone using Jones reagent (CrO₃/H₂SO₄). HPLC analyses confirm >98% purity post-oxidation.
Comparative Analysis of Preparation Routes
Yield and Efficiency
Regioselectivity and Byproduct Formation
-
Copper catalysts suppress positional isomerism, achieving >95% regioselectivity for the 3-methanone derivative.
-
Metal-free methods produce 10–15% bis-arylated byproducts, necessitating rigorous chromatography.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone
- (4-Fluorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone
- (4-Methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone
Uniqueness
(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to the presence of the 7-methyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Biological Activity
(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methylimidazo[1,2-a]pyridine moiety , which are key to its biological activity. The structural formula can be represented as follows:
This unique arrangement allows for interactions with various biological targets, which may include enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to influence specific molecular pathways. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, leading to diverse biological effects such as:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that modifications to the chlorophenyl group could enhance cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | HeLa |
| Zolpidem | 30 | MCF-7 |
| Alpidem | 40 | A549 |
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
